molecular formula C18H16O7S B2894216 (Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 858761-96-3

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2894216
CAS No.: 858761-96-3
M. Wt: 376.38
InChI Key: CWNXDFZZYDXMTC-MFOYZWKCSA-N
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Description

(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate (CAS: 858761-96-3) is a benzofuran-derived compound with a molecular formula of C₁₈H₁₆O₇S and a molecular weight of 376.38 g/mol . Its structure features:

  • A benzofuran-3(2H)-one core.
  • A (Z)-configured 2,5-dimethoxybenzylidene substituent at the C2 position.
  • A methanesulfonate ester group at the C6 position.

This compound belongs to the aurone family, known for their biological activities, particularly in cancer therapeutics . The methanesulfonate group enhances solubility and may influence metabolic stability compared to other derivatives.

Properties

IUPAC Name

[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O7S/c1-22-12-5-7-15(23-2)11(8-12)9-17-18(19)14-6-4-13(10-16(14)24-17)25-26(3,20)21/h4-10H,1-3H3/b17-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNXDFZZYDXMTC-MFOYZWKCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,5-dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzofuran core, a methanesulfonate group, and a dimethoxybenzylidene moiety. The presence of these functional groups contributes to its reactivity and interaction with biological systems.

Property Details
Molecular Formula C22H23NO6S
IUPAC Name This compound
Molecular Weight 401.48 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thus altering physiological responses.
  • Receptor Binding : Its structural features allow it to interact with various receptors, potentially modulating their activity.
  • Antioxidant Activity : The methoxy groups are known to enhance antioxidant properties, helping to scavenge free radicals.
  • Antimicrobial Effects : Similar compounds have shown efficacy against bacterial and fungal strains.

Biological Activities

Research has indicated that this compound exhibits diverse biological activities:

Anticancer Activity

Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms. For instance:

  • Case Study 1 : A study on benzofuran derivatives demonstrated that compounds with similar structures inhibited the growth of breast cancer cells by inducing apoptosis (programmed cell death) .

Antioxidant Properties

The antioxidant potential is significant due to the presence of methoxy groups:

  • Case Study 2 : Research showed that compounds with methoxy substitutions effectively reduced oxidative stress in cellular models .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties:

  • Case Study 3 : In vitro studies indicated that related benzofuran derivatives exhibited effective antimicrobial activity against various pathogens including Staphylococcus aureus and Escherichia coli .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds.

Compound Name Biological Activity
(Z)-2-(2,4-dimethoxybenzylidene)-3-oxo...Anticancer and antioxidant
(Z)-2-(3,4-dimethoxybenzylidene)-3-oxo...Antimicrobial and anti-inflammatory
(Z)-2-(2-methoxybenzylidene)-3-oxo...Moderate anticancer activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below highlights critical differences between the target compound and its analogs:

Compound Substituent at C6 Molecular Formula Molecular Weight (g/mol) Key Biological Activity
(Z)-2-(2,5-Dimethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate Methanesulfonate C₁₈H₁₆O₇S 376.38 Data limited; presumed tubulin inhibition
Aurone 5a 2-(Indole-ether)acetonitrile C₂₃H₂₁N₃O₄ ~403.43 IC₅₀ < 100 nM (PC-3 cells); tubulin polymerization inhibition
Aurone 5b 2,6-Dichlorobenzyloxy-pyridine C₂₁H₁₄Cl₂NO₄ ~429.25 IC₅₀ < 100 nM (PC-3 cells); tubulin targeting
Methyl 2-[[(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Acetoxy C₂₀H₁₈O₇ 370.36 Not reported; structural analog
Key Observations:

Compared to the acetoxy analog , the methanesulfonate may confer better metabolic stability due to its resistance to esterase cleavage.

Biological Activity: Aurones 5a and 5b exhibit potent antiproliferative activity via tubulin inhibition at the colchicine-binding site, with in vivo efficacy in xenograft models .

Stereochemical Considerations :

  • The (Z)-configuration is critical for activity in aurones, as demonstrated by 5a and 5b . The target compound retains this configuration, aligning with active analogs.

Pharmacokinetic and Toxicity Profiles

  • The methanesulfonate group in the target compound may reduce off-target interactions compared to 5b ’s dichlorobenzyl group, which could pose metabolic challenges.

Computational and Experimental Data

  • Molecular Docking : Aurone 5a binds to tubulin’s colchicine site via hydrophobic interactions and hydrogen bonding . The target compound’s methanesulfonate may enhance polar interactions, though this requires validation.
  • Solubility : The methanesulfonate group likely improves aqueous solubility over the lipophilic acetonitrile (5a) or pyridine (5b) substituents.

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